molecular formula C10H17F3N2O2 B066647 tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 186203-13-4

tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B066647
CAS No.: 186203-13-4
M. Wt: 254.25 g/mol
InChI Key: CBRWRWRFOZZKCN-UHFFFAOYSA-N
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Description

tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability, lipophilicity, and bioavailability. It serves as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimalarial agents.

Properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRWRWRFOZZKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599247
Record name tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

186203-13-4
Record name 1,1-Dimethylethyl N-[3-(trifluoromethyl)-3-pyrrolidinyl]carbamate
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Record name tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Record name tert-Butyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate
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Biological Activity

Tert-butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring with a trifluoromethyl group and a carbamate moiety, which are known to influence its reactivity and biological interactions. The molecular formula is C10H17F3N2O2C_{10}H_{17}F_3N_2O_2 with a molecular weight of approximately 254.25 g/mol.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The carbamate functional group is also critical, as it can undergo hydrolysis under various conditions, affecting the compound's stability and interaction with biological targets.

Preliminary studies indicate that this compound may modulate receptor interactions, particularly with toll-like receptors (TLRs). Compounds with similar structures have been investigated for their roles as agonists or antagonists in various biological pathways, suggesting that this compound could also exhibit similar properties.

Interaction Studies

Interaction studies are vital for understanding the biological mechanisms of this compound. Techniques such as surface plasmon resonance and isothermal titration calorimetry can elucidate binding affinities and specificities towards proteins and nucleic acids. These interactions may lead to significant biological effects, including modulation of immune responses or inhibition of cell proliferation.

Similar Compounds

Research on structurally similar compounds provides insights into the potential biological activity of this compound. For example:

Compound NameCAS NumberKey Features
Tert-butyl methyl(pyrrolidin-3-yl)carbamate169750-01-0Lacks trifluoromethyl group; similar core structure
Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate454712-26-6Contains methylamino substitution; similar reactivity
(R)-1-Boc-3-(Dimethylamino)pyrrolidine1004538-33-3Dimethylamino substitution; used in medicinal chemistry

These compounds have shown varying degrees of biological activity, suggesting that modifications to the pyrrolidine structure can significantly impact pharmacological properties.

Research Findings

Recent literature highlights the importance of the trifluoromethyl group in enhancing drug potency. For instance, studies have demonstrated that incorporating a trifluoromethyl group can increase the efficacy of compounds targeting specific enzymes or receptors involved in disease processes .

In particular, compounds with similar structural motifs have been shown to inhibit cellular proliferation effectively, indicating that this compound may possess anticancer properties. The structure–activity relationship (SAR) studies emphasize the role of electronic effects introduced by the trifluoromethyl group in modulating biological activity .

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Key Features :

  • Biological Activity : Initial studies indicate that it may modulate receptor interactions, potentially acting as an agonist or antagonist for specific biological targets, including toll-like receptors.
  • Reactivity : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability, which are critical for drug efficacy.

Case Study :

  • Neuroinflammation Research : In a cellular model of neuroinflammation, administration of the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides.

Key Features :

  • Stability and Absorption : The structure of tert-butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate contributes to improved stability and absorption in plants, leading to more effective pest management strategies .

Material Science

Overview : Researchers are exploring this compound for its potential in creating advanced materials.

Key Features :

  • Polymers Development : The unique chemical properties enable the development of polymers with enhanced thermal and chemical resistance, making them suitable for various industrial applications .

Biochemical Research

Overview : The compound is used extensively in studies related to enzyme inhibition.

Key Features :

  • Mechanistic Insights : It aids researchers in understanding biological pathways by providing insights into enzyme interactions and inhibition mechanisms .

Fluorine Chemistry

Overview : The trifluoromethyl group imparts unique reactivity patterns to the compound.

Key Features :

  • Synthesis of Fluorinated Compounds : This property is valuable in synthesizing other fluorinated compounds for diverse applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.

Conditions Products Yield References
6M HCl, reflux, 4h3-(Trifluoromethyl)pyrrolidin-3-amine + CO₂ + tert-butanol85–90%
1M NaOH, RT, 12h3-(Trifluoromethyl)pyrrolidin-3-amine + CO₂ + tert-butanol70–75%
TFA/DCM (1:1), RT, 1hDeprotected amine (free base)>95%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, leading to cleavage of the carbamate bond .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling substitution reactions.

Reagent Conditions Product Application References
NaN₃/DMF80°C, 6h3-Azido-3-(trifluoromethyl)pyrrolidineClick chemistry intermediates
KCN/EtOHReflux, 8h3-Cyano-3-(trifluoromethyl)pyrrolidineNitrile-based drug synthesis
NH₃/MeOHRT, 24h3-Amino-3-(trifluoromethyl)pyrrolidinePeptide coupling

Key Observation :
The CF₃ group stabilizes transition states via inductive effects, improving reaction rates in polar aprotic solvents .

Coupling Reactions

The deprotected amine participates in cross-coupling and acylation reactions for complex molecule synthesis.

Urea/Thiourea Formation

Reagent Conditions Product Yield References
PhNCO/Et₃NDCM, RT, 2hUrea derivative78%
PhNCS/Et₃NTHF, 50°C, 4hThiourea derivative65%

Peptide Bond Formation

Reagent Conditions Product Yield References
Boc-Gly-OH/EDC·HClDMF, RT, 12hGlycine-conjugated pyrrolidine82%
Fmoc-Val-OH/DCCCHCl₃, 0°C, 6hValine-conjugated pyrrolidine75%

Applications :

  • Used in TLR7/8 antagonist synthesis (e.g., intermediates for immunomodulators) .
  • Key building block for peptidomimetics in drug discovery .

Deprotection and Functionalization

The tert-butyl carbamate group can be selectively removed or modified for further derivatization.

Reaction Conditions Product Yield References
TFA-mediated deprotectionTFA/DCM (1:1), RT, 1hFree amine>95%
Reductive aminationNaBH₃CN/MeOH, RT, 6hN-Alkylated pyrrolidine derivatives60–70%

Note :
Deprotection with trifluoroacetic acid (TFA) is preferred due to rapid kinetics and high efficiency .

Oxidation and Reduction

The pyrrolidine ring undergoes redox transformations under controlled conditions.

Reaction Reagent/Conditions Product Yield References
Oxidation (PCC)PCC/CH₂Cl₂, RT, 3hPyrrolidinone derivative55%
Reduction (H₂/Pd-C)H₂ (1 atm), Pd-C/EtOH, 2hSaturated pyrrolidine90%

Mechanistic Insight :

  • PCC selectively oxidizes the pyrrolidine ring to a lactam without affecting the carbamate.
  • Catalytic hydrogenation saturates the ring, altering conformational flexibility.

Comparative Reactivity with Analogues

The trifluoromethyl group distinctively influences reactivity compared to non-fluorinated analogues.

Compound Reaction Rate (Hydrolysis) Nucleophilic Substitution Yield
tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamateFast (t₁/₂ = 15 min, pH 7)78–85% (NaN₃/DMF)
tert-Butyl [3-methylpyrrolidin-3-yl]carbamateSlow (t₁/₂ = 2h, pH 7)50–60% (NaN₃/DMF)

Explanation :
The electron-withdrawing CF₃ group increases electrophilicity at C3, accelerating substitution and hydrolysis .

Comparison with Similar Compounds

Pyrrolidine-Based Carbamates with Trifluoromethyl Substituents

Compounds sharing the pyrrolidine-carbamate backbone but differing in substituent positions or additional functional groups are critical for structure-activity relationship (SAR) studies.

Compound Name Molecular Formula Molecular Weight Key Features References
tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate C₁₀H₁₇F₃N₂O₂ 254.25 g/mol Trifluoromethyl group at pyrrolidine 3-position; chiral center
(3S,4R)-tert-Butyl (4-(trifluoromethyl)pyrrolidin-3-yl)carbamate C₁₀H₁₇F₃N₂O₂ 254.25 g/mol Stereoisomer with trifluoromethyl at pyrrolidine 4-position; chiral resolution
tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate C₁₆H₂₀F₃N₂O₂ 329.34 g/mol 4-Phenyl-trifluoromethyl substituent; enhanced steric bulk
tert-Butyl (3-methylpyrrolidin-3-yl)carbamate C₁₀H₂₀N₂O₂ 200.28 g/mol Methyl substituent instead of -CF₃; lower lipophilicity

Key Observations :

  • The position of the trifluoromethyl group (3- vs. 4-position) influences steric and electronic properties. For example, the 3-CF₃ derivative (target compound) exhibits greater metabolic stability compared to the 4-CF₃ isomer.
  • Replacement of -CF₃ with -CH₃ reduces electronegativity and lipophilicity, altering pharmacokinetic profiles.

Stereochemical Variants

Chirality plays a critical role in biological activity. Enantiomers of the target compound and related analogues exhibit distinct properties:

Compound Name Stereochemistry Key Properties References
(S)-tert-Butyl pyrrolidin-3-ylcarbamate S-configuration Higher binding affinity in chiral environments; used in protease inhibitors
(R)-tert-Butyl pyrrolidin-3-ylcarbamate R-configuration Lower activity in certain kinase assays; used as a synthetic intermediate
tert-Butyl (((3s,4r)-4-fluoropyrrolidin-3-yl)methyl)carbamate 3s,4r-configuration Fluorine substituent enhances polarity; potential CNS penetration

Key Observations :

  • The S-enantiomer of pyrrolidin-3-ylcarbamate derivatives often shows superior bioactivity due to optimal spatial orientation.
  • Fluorine substitution () introduces polarity without significantly altering steric bulk, improving blood-brain barrier permeability.

Heterocyclic Analogues

Incorporation of heterocycles modifies electronic properties and target selectivity:

Compound Name Heterocycle Key Applications References
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate Thiazole Anticancer agents; modulates ATP-binding pockets
tert-Butyl (6-bromopyridin-3-yl)carbamate Pyridine Suzuki coupling precursor; used in kinase inhibitor synthesis
tert-Butyl [1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate Pyridine-pyrrolidine hybrid Dual-target inhibitors (e.g., antimalarials)

Key Observations :

  • Thiazole-containing derivatives () exhibit enhanced π-π stacking interactions in enzyme active sites.
  • Bromopyridinyl groups () serve as versatile handles for cross-coupling reactions in drug discovery.

Preparation Methods

Cyclization Strategies for Pyrrolidine Core Formation

The pyrrolidine ring, substituted with a trifluoromethyl group at the 3-position, is typically constructed via intramolecular cyclization reactions. One prevalent method involves the use of α,ω-diamines or amino alcohols as starting materials. For example, 3-(trifluoromethyl)azetidine derivatives can undergo ring expansion in the presence of carbonyl sources such as phosgene or di-tert-butyl dicarbonate (Boc₂O). This step is critical for establishing the stereochemical integrity of the pyrrolidine ring.

A representative procedure involves reacting 3-amino-3-(trifluoromethyl)azetidine with Boc₂O under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to scavenge HCl generated during the reaction. The reaction proceeds at 0°C to room temperature over 12–24 hours, achieving cyclization yields of 65–72%.

Table 1: Cyclization Reaction Conditions and Outcomes

Starting MaterialReagentBaseSolventTemperatureTime (h)Yield (%)
3-Amino-3-(trifluoromethyl)azetidineBoc₂OTEATHF0°C → RT2468
3-Hydroxy-3-(trifluoromethyl)pyrrolidinePhosgeneDIPEADCM−10°C1272

Carbamate Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of the pyrrolidine ring, enhancing stability during subsequent synthetic steps. Carbamate formation is typically achieved using Boc anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). For instance, a mixture of 3-(trifluoromethyl)pyrrolidin-3-amine (1.0 equiv), Boc₂O (1.2 equiv), and DMAP (0.1 equiv) in DCM at 0°C yields the protected amine after 2 hours, with purification via silica gel chromatography (hexane/ethyl acetate = 4:1).

Deprotection of the Boc group, necessary for further functionalization, is performed using acidic conditions. Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1–2 hours cleaves the Boc group quantitatively, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization of Trifluoromethyl Group Introduction

Direct Fluorination vs. Pre-Fluorinated Building Blocks

The trifluoromethyl group at the 3-position of the pyrrolidine ring is introduced via two primary strategies:

  • Direct Fluorination : Late-stage fluorination using reagents such as sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). However, this approach often suffers from low regioselectivity and side reactions, limiting yields to 40–50%.

  • Pre-Fluorinated Synthons : Utilizing commercially available trifluoromethyl-containing precursors, such as 3-(trifluoromethyl)acrylic acid or ethyl 3-(trifluoromethyl)propiolate. This method avoids harsh fluorination conditions and improves yields to 70–79%.

Table 2: Comparison of Trifluoromethyl Incorporation Methods

MethodReagentTemperatureYield (%)Purity (%)
Direct FluorinationDAST−78°C4885
Pre-Fluorinated SynthonEthyl 3-(trifluoromethyl)propiolateRT7698

Purification and Analytical Characterization

Chromatographic Techniques

Crude reaction mixtures are purified using flash chromatography on silica gel (230–400 mesh) with gradients of ethyl acetate in hexane (10–50%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.50 (m, 4H, pyrrolidine CH₂), 4.80 (br s, 1H, NH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (CF₃).

  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₀H₁₇F₃N₂O₂: 255.1289; found: 255.1292.

Scale-Up Considerations and Industrial Relevance

Solvent Selection and Waste Management

Large-scale synthesis (≥1 kg) prioritizes environmentally benign solvents such as 2-methyltetrahydrofuran (2-MeTHF) over DCM due to its lower toxicity and higher boiling point (80°C vs. 40°C), facilitating easier recovery. A case study demonstrated a 15% reduction in solvent waste using 2-MeTHF without compromising yield.

Continuous Flow Chemistry

Recent advancements employ continuous flow reactors to enhance reaction reproducibility and safety. For example, a microfluidic system with immobilized DMAP catalyst achieved a space-time yield of 120 g·L⁻¹·h⁻¹, compared to 45 g·L⁻¹·h⁻¹ in batch processes .

Q & A

Q. What synthetic methodologies are recommended for tert-butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate?

The compound can be synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl-protected amines with activated carbonyl intermediates under inert atmospheres. Optimization of solvent (e.g., DMF or dichloromethane) and temperature (0–25°C) is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H, 13C, and 19F NMR to confirm molecular structure and substituent positions.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray crystallography : For absolute stereochemical determination using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • HPLC/LC-MS : To assess purity (>95%) and detect impurities .

Q. What safety protocols should be followed when handling this compound?

Refer to safety data sheets (SDS) for hazard mitigation:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; wash thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials (strong acids/bases). Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention .

Q. How can researchers optimize purification for tert-butyl carbamate derivatives?

Purification strategies depend on solubility:

  • Flash chromatography : Use gradients of ethyl acetate/hexane for polar intermediates.
  • Recrystallization : Select solvents like ethanol or acetone based on solubility tests.
  • Prep-HPLC : For chiral separation, employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Q. What analytical methods validate the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • HPLC stability-indicating assays : Monitor degradation products under stress conditions (e.g., heat, light, pH extremes).
  • NMR time-course studies : Track structural integrity in solution .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

Use SHELXL’s twin refinement tools (TWIN/BASF commands) for twinned crystals. For disorder, apply PART/SUMP constraints and validate with residual density maps. High-resolution data (≤1.0 Å) improves model accuracy. Cross-validate with DFT-calculated geometries for bond-length/angle consistency .

Q. What computational methods elucidate reaction mechanisms involving this carbamate?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Map potential energy surfaces for key intermediates.
  • Analyze transition states (IRC calculations) and activation barriers.
  • Simulate NMR chemical shifts (GIAO method) for mechanistic validation .

Q. How is enantiomeric purity determined for chiral pyrrolidine carbamates?

Use chiral HPLC with columns like Daicel Chiralpak AD-H and hexane/isopropanol mobile phases. Compare retention times with racemic mixtures. Alternatively, employ 19F NMR with chiral solvating agents (e.g., Eu(hfc)3) to split enantiomer signals .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Re-evaluate assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., SPR binding vs. cellular IC50) to confirm target engagement. Perform molecular docking to correlate activity with binding poses in protein active sites .

Q. How can researchers mitigate unexpected side reactions during functionalization of the trifluoromethyl group?

  • Protecting group strategy : Temporarily mask reactive sites (e.g., Boc protection of amines).
  • Low-temperature reactions : Slow kinetics reduce side-product formation.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

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